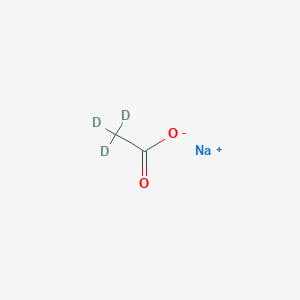
Etoxi(oxo)silanol
Descripción general
Descripción
Synthesis Analysis
Ethoxy(oxo)silanol and its derivatives are synthesized through several methods, including the ethoxylation of silica gel, which involves the replacement of surface silanol groups with ethoxy groups. This process is typically carried out at high temperatures in a liquid phase, and it allows for the modification of the surface structure of silica gel, affecting its interaction with various substances (S. Kondo et al., 1980).
Molecular Structure Analysis
The molecular structure of ethoxy(oxo)silanol derivatives has been elucidated through techniques like infrared spectroscopy and X-ray diffraction. These studies reveal the presence of free and hydrogen-bonded silanol groups, as well as the arrangement of ethoxy groups on the silica surface. The number of ethoxy groups per unit area of ethoxylated silica gel is a key parameter, indicative of the degree of surface modification (S. Kondo et al., 1980).
Chemical Reactions and Properties
Ethoxy(oxo)silanol participates in various chemical reactions, including the condensation with other silanol groups or with alkoxysilanes, leading to the formation of complex siloxane structures. These reactions are catalyzed by acids or bases and can result in the synthesis of polymers or network structures with specific functionalities (T. Nozawa et al., 2021).
Physical Properties Analysis
The physical properties of ethoxy(oxo)silanol derivatives, such as thermal stability, hydrophobicity, and surface tension, are significantly influenced by the degree of ethoxylation. These properties are critical for applications in materials science, including surface coatings and modifiers. The modification of silica surfaces with ethoxy groups leads to changes in their interaction with water and other organic compounds, affecting the material's hydrophobicity and other surface properties (S. Kondo et al., 1980).
Chemical Properties Analysis
The chemical behavior of ethoxy(oxo)silanol derivatives towards various reagents, including water, alcohols, and acids, is a key aspect of their reactivity. These interactions define their role in catalysis, surface treatment, and as intermediates in the synthesis of more complex organosilicon compounds. The specific reactivity patterns of ethoxy(oxo)silanol derivatives are crucial for their application in chemical synthesis and materials science (T. Nozawa et al., 2021).
Aplicaciones Científicas De Investigación
Refuerzo de polímeros de caucho
El Etoxi(oxo)silanol se utiliza como agente de acoplamiento de silano en el refuerzo de polímeros de caucho. Mejora la interacción entre los rellenos de sílice y las matrices de caucho, mejorando las propiedades mecánicas del material compuesto. Esta aplicación es particularmente significativa en la industria automotriz para la producción de bandas de rodadura de neumáticos, ofreciendo una mejor resistencia al desgaste y eficiencia de combustible .
Proceso Sol-Gel
En el proceso sol-gel, el this compound se somete a reacciones de hidrólisis y condensación para formar materiales silíceos. Este proceso se utiliza para crear recubrimientos, adsorbentes, soportes de catalizador y sistemas de liberación de fármacos. La capacidad del compuesto para formar una red de gel de sílice es crucial para desarrollar materiales con porosidad controlada y características superficiales .
Funcionalización de superficies
El this compound participa en la funcionalización de superficies de óxidos. Actúa como precursor para formar monocapas autoensambladas en superficies, que es un paso fundamental en la fabricación de biosensores. Las superficies funcionalizadas pueden inmovilizar eficazmente biomoléculas, lo que lleva a una mayor sensibilidad y selectividad en las aplicaciones de biosensado .
Polímeros reforzados con sílice
El compuesto es instrumental en la síntesis de polímeros reforzados con sílice. Al modificar el grupo hidrolizable en el this compound, los investigadores pueden investigar el cambio en las propiedades de los composites de sílice/caucho. Esto tiene implicaciones para el desarrollo de materiales con características específicas para aplicaciones industriales .
Cinética de hidrólisis y condensación
La investigación científica utiliza this compound para estudiar la cinética de las reacciones de hidrólisis y condensación. Comprender esta cinética es esencial para optimizar la síntesis de materiales silíceos, que son integrales para varias aplicaciones tecnológicas, incluidos los sensores de fibra óptica y los dispositivos fotovoltaicos .
Modificación de nanopartículas
El this compound se utiliza para modificar nanopartículas, lo que es un paso fundamental en el desarrollo de materiales avanzados. La reactividad del compuesto permite la formación de moléculas anfifilicas con grupos silanol, que se pueden adaptar para aplicaciones específicas en nanotecnología .
Mecanismo De Acción
Target of Action
Ethoxy(oxo)silanol, also known as ethoxy-hydroxy-oxosilane, primarily targets silica surfaces . It reacts directly with siloxane bonds of dehydrated silica . This interaction is crucial in various applications, including immobilized catalysts and reversed-phase chromatography .
Mode of Action
The compound interacts with its target through a coupling reaction . Ethoxysilane reagents, such as ethoxy(oxo)silanol, provide strong bonding via up to three siloxane groups . This results in high surface coverage without acidic reaction products . The nature of this coupling reaction has been a subject of debate, but it has been demonstrated that ethoxysilane reagents react directly with siloxane bonds of dehydrated silica .
Biochemical Pathways
The primary biochemical pathway involved in the action of ethoxy(oxo)silanol is the condensation reaction with silica surface silanol groups . Furthermore, the presence of polysiloxane, incompletely coating the surface, cannot be excluded .
Pharmacokinetics
These include the steric effects of the surrounding side chains and siloxane skeletons . Controlling these steric effects allows modulation of the crosslink density of siloxane skeletons .
Result of Action
The result of ethoxy(oxo)silanol’s action is the formation of strong bonds with silica surfaces, leading to high surface coverage . This is achieved through the formation of up to three siloxane bonds . The compound’s action also results in the presence of polysiloxane, which may incompletely coat the surface .
Action Environment
The action, efficacy, and stability of ethoxy(oxo)silanol can be influenced by environmental factors. This suggests that ethoxy(oxo)silanol is stable at high temperatures . Additionally, the compound’s reactivity can be influenced by the local environments of the silanol groups in the intermediate oligomers and resultant siloxane materials .
Safety and Hazards
Direcciones Futuras
The future directions of Ethoxy(oxo)silanol research involve controlling the steric effects around silanol groups in the intermediate oligomers, which allows modulating the crosslink density of siloxane skeletons . This selective molecular modification can tune the structure and chemical properties of the resultant siloxane materials .
Propiedades
IUPAC Name |
ethoxy-hydroxy-oxosilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3Si/c1-2-5-6(3)4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAIJCNBFIWLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027731 | |
| Record name | Silicic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silicic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
18204-87-0, 11099-06-2 | |
| Record name | Silicic acid (H2SiO3) ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18204-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicic acid, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)











